N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as nitrobenzoxazole or halobenzoxazole.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-benzoxazol-3-yl)-4-nitrobenzenesulfonamide
- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole
- 2-(1,2-benzoxazol-3-yl)-N-(3-ethynylphenyl)acetamide
Uniqueness
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide is unique due to its specific structural features, such as the presence of both a benzoxazole ring and a nitrobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H9N3O4 |
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Molecular Weight |
283.24 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O4/c18-14(9-5-7-10(8-6-9)17(19)20)15-13-11-3-1-2-4-12(11)21-16-13/h1-8H,(H,15,16,18) |
InChI Key |
SMJAHLQKSKTJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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